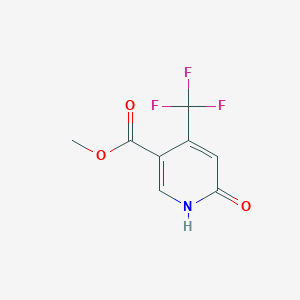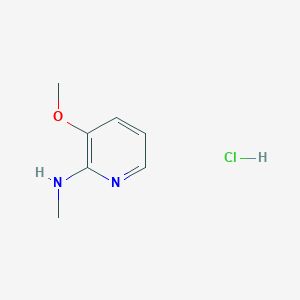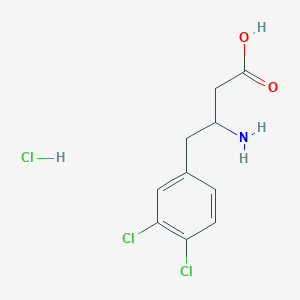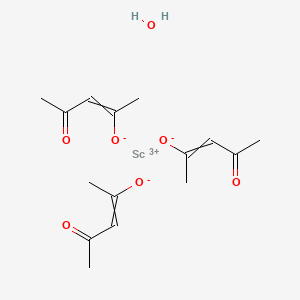
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-(trifluoromethyl)nicotinate.
Reduction: Formation of 6-hydroxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the nicotinate backbone. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H6F3NO3 |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
methyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-3-12-6(13)2-5(4)8(9,10)11/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
FRHSFVSYHWOCNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CNC(=O)C=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)
![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
![N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B12503648.png)

![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)



![Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503684.png)

![Methyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503697.png)
